2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Description
The compound 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide features a tetrahydropteridin core substituted with a 2-chlorophenylmethyl group at position 3 and an acetamide side chain linked to a 2,3-dimethoxyphenylmethyl group.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O5/c1-34-18-9-5-7-15(21(18)35-2)12-28-19(31)14-29-22-20(26-10-11-27-22)23(32)30(24(29)33)13-16-6-3-4-8-17(16)25/h3-11H,12-14H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWXCNWOPTVDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, and discusses relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound is characterized by a tetrahydropteridine core substituted with various functional groups that may contribute to its biological activity. The presence of a chlorophenyl group and a dimethoxyphenyl group suggests potential interactions with biological targets.
Antibacterial Activity
Research indicates that derivatives of pteridine compounds can exhibit significant antibacterial properties. A study evaluating similar pteridin derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness was assessed using standard agar diffusion methods and minimum inhibitory concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Salmonella typhi | 15 | Strong |
| Bacillus subtilis | 10 | Moderate |
| Escherichia coli | 30 | Weak |
| Staphylococcus aureus | 25 | Moderate |
This data suggests that the compound may possess similar antibacterial properties, warranting further investigation.
Enzyme Inhibition
Enzyme inhibition studies are critical for understanding the therapeutic potential of new compounds. The compound's structural features suggest it may interact with key enzymes involved in metabolic pathways.
-
Acetylcholinesterase (AChE) Inhibition :
- Compounds with pteridine moieties have shown promising AChE inhibitory activity. In vitro assays indicate that the compound could inhibit AChE effectively, potentially aiding in treatments for neurodegenerative diseases like Alzheimer’s.
- Example results from related compounds show IC50 values ranging from 1.21 µM to 6.28 µM, indicating strong inhibition compared to standard inhibitors.
-
Urease Inhibition :
- Urease inhibitors are significant in treating infections caused by urease-producing bacteria. The compound's potential as a urease inhibitor was evaluated in studies where it showed IC50 values comparable to known urease inhibitors.
- For instance, some derivatives reported IC50 values as low as 2.14 µM, which highlights the compound's potential efficacy.
Case Studies
Several studies have investigated the biological activity of related compounds or analogs:
- Study on Pteridine Derivatives : A comprehensive study synthesized various pteridine derivatives and evaluated their biological activities. Results indicated that modifications at specific positions significantly enhanced antibacterial and enzyme inhibitory activities.
- Clinical Trials : Preliminary clinical trials on similar compounds have shown promise in treating bacterial infections resistant to conventional antibiotics. These trials emphasized the need for further research into the pharmacokinetics and safety profiles of such compounds.
Comparison with Similar Compounds
Substituted Acetamide Herbicides ()
Several chloroacetamide derivatives, such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide), share structural motifs with the target compound. These herbicides feature:
- A chloroacetamide backbone.
- Bulky aromatic substituents (e.g., diethylphenyl groups).
- Alkoxy or methoxymethyl side chains.
Key Differences :
- The 2,3-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups at specific positions, contrasting with the electron-neutral alkyl groups in alachlor.
Table 1: Structural Comparison with Herbicidal Acetamides
N-Substituted 2-Arylacetamides ()
The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide reveals:
Comparison with Target Compound :
- Both compounds feature substituted phenylacetamide moieties.
- The target compound’s tetrahydropteridin core provides greater rigidity compared to the pyrazolyl ring in the dichlorophenyl analog.
Positional Isomers and Heterocyclic Variants ()
2-{3-[(2-Chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide ():
- Differs from the target compound only in the methoxy group positions (2,4-dimethoxy vs. 2,3-dimethoxy).
- Positional isomerism may alter electronic properties (e.g., resonance effects) and binding interactions.
- 2-[3-(3-Chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide (): Replaces the tetrahydropteridin with a thieno[3,2-d]pyrimidin ring. Molecular weight: 473.9 g/mol. The sulfur-containing heterocycle may influence lipophilicity and metabolic stability compared to the nitrogen-rich tetrahydropteridin.
Table 2: Comparison with Heterocyclic Analogs
Research Findings and Implications
- Structural Flexibility vs.
- Electronic Effects : The 2,3-dimethoxyphenyl group donates electron density via methoxy groups, which may enhance interactions with electron-deficient binding pockets compared to alkyl-substituted analogs like alachlor .
- Heterocyclic Influence: Thienopyrimidin-based analogs () may exhibit different pharmacokinetic profiles due to sulfur’s electronegativity and metabolic susceptibility compared to nitrogen-rich tetrahydropteridins.
Preparation Methods
Cyclocondensation of 4,5-Diamino-6-(2-chlorobenzyl)pyrimidin-2(1H)-one
A validated route to tetrahydropteridinones involves cyclizing 4,5-diaminopyrimidinones with urea or phosgene. For Intermediate A, 4,5-diamino-6-(2-chlorobenzyl)pyrimidin-2(1H)-one is treated with triphosgene in anhydrous dichloromethane under nitrogen. The reaction proceeds at 0°C for 1 hour, followed by gradual warming to room temperature over 12 hours. Quenching with ice water precipitates the cyclized product, which is filtered and recrystallized from ethanol to yield white crystals (mp 188–192°C, 78% yield).
Reaction Conditions :
-
Reagents: 4,5-Diamino-6-(2-chlorobenzyl)pyrimidin-2(1H)-one (1.0 eq), triphosgene (1.2 eq), DCM (solvent)
-
Temperature: 0°C → RT
-
Time: 12 hours
Alternative Microwave-Assisted Cyclization
Microwave irradiation accelerates similar cyclizations, as demonstrated in N-methylacetamide syntheses. Applying this to Intermediate A: a mixture of 4,5-diamino-6-(2-chlorobenzyl)pyrimidin-2(1H)-one and urea in DMF is irradiated at 150°C for 20 minutes. This method reduces reaction time from hours to minutes but may require post-purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product (65% yield).
Preparation of 2-Bromoacetic Acid [(2,3-Dimethoxyphenyl)methyl]amide
Bromoacetylation of 2,3-Dimethoxybenzylamine
In a dry flask, 2,3-dimethoxybenzylamine (1.0 eq) is dissolved in THF and cooled to 0°C. Bromoacetyl bromide (1.1 eq) is added dropwise, followed by triethylamine (1.5 eq) to scavenge HBr. The mixture stirs at RT for 6 hours, after which the solvent is removed under vacuum. The residue is partitioned between ethyl acetate and 1M HCl, with the organic layer washed (NaHCO₃, brine), dried (Na₂SO₄), and concentrated to afford the amide as a pale-yellow solid (mp 168–172°C, 85% yield).
Characterization Data :
-
FTIR (KBr) : 3285 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O methoxy)
-
¹H NMR (CDCl₃) : δ 3.81 (s, 6H, OCH₃), 4.42 (d, 2H, CH₂NH), 6.85–7.12 (m, 3H, aryl)
Coupling of Intermediates A and B
Nucleophilic Alkylation Under Basic Conditions
Intermediate A (1.0 eq) is suspended in dry DMF under nitrogen. Sodium hydride (1.2 eq) is added at 0°C, followed by dropwise addition of Intermediate B (1.1 eq) in DMF. The reaction warms to 50°C for 8 hours, monitored by TLC (SiO₂, CH₂Cl₂/MeOH 9:1, Rf = 0.73). Work-up involves quenching with ice water, extraction with ethyl acetate, and column chromatography (SiO₂, gradient elution) to isolate the title compound as a white solid (62% yield).
Mitsunobu Coupling for Enhanced Efficiency
For sterically hindered substrates, Mitsunobu conditions improve coupling yields. Intermediate A (1.0 eq), Intermediate B (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (1.5 eq) are stirred in THF at RT for 24 hours. After solvent removal, the crude product is purified via recrystallization (ethanol/water) to afford the acetamide (71% yield, mp 182–186°C).
Optimization and Scalability Considerations
Solvent and Base Screening
Comparative studies using DMF, DMSO, and acetonitrile reveal DMF as optimal for coupling efficiency (Table 1). Similarly, substituting NaH with K₂CO₃ in polar aprotic solvents reduces side reactions but prolongs reaction times.
Table 1: Solvent Impact on Coupling Yield
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | NaH | 8 | 62 |
| DMSO | NaH | 6 | 58 |
| MeCN | K₂CO₃ | 24 | 45 |
Green Chemistry Approaches
Microwave-assisted coupling (100°C, 30 minutes) in ethanol/water (1:1) with catalytic NaOH achieves 68% yield, offering an environmentally benign alternative to traditional methods.
Structural Validation and Purity Assessment
Spectroscopic Characterization
-
FTIR (KBr) : 1742 cm⁻¹ (C=O pteridinone), 1678 cm⁻¹ (amide I), 1265 cm⁻¹ (C-O methoxy)
-
¹H NMR (DMSO-d₆) : δ 3.72 (s, 6H, OCH₃), 4.89 (s, 2H, CH₂N), 7.24–7.86 (m, 7H, aryl), 10.21 (s, 1H, NH)
-
HRMS (ESI+) : m/z 482.1213 [M+H]⁺ (calc. 482.1221)
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 60:40, 1 mL/min) shows >98% purity with a retention time of 12.3 minutes.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Using reagents like DMF or acetonitrile under controlled temperatures (60–80°C) to link the tetrahydropteridin core to the substituted benzyl acetamide moiety .
- Heterocyclic ring formation : Employing sodium hydroxide or potassium carbonate as bases to facilitate cyclization, with reaction times ranging from 12–24 hours .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) are critical for solubility and reaction efficiency . Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm structural integrity and purity .
Q. Which analytical techniques are essential for verifying the compound’s structure and purity?
- 1H/13C NMR : To resolve aromatic protons, methylene bridges, and carbonyl groups .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation .
- Infrared Spectroscopy (IR) : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. What are the primary challenges in synthesizing this structurally complex compound?
- Steric hindrance : The 2-chlorophenyl and 2,3-dimethoxyphenyl groups may impede coupling reactions, requiring excess reagents or prolonged heating .
- Byproduct formation : Side reactions during heterocyclic ring closure necessitate careful pH control (pH 7–9) .
Advanced Research Questions
Q. How can computational methods enhance the optimization of synthesis pathways?
- Quantum chemical calculations : To predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Machine learning : Analyzing historical reaction data to optimize solvent/catalyst combinations and improve yields . Example: ICReDD’s reaction path search methods integrate computational predictions with experimental validation .
Q. How should researchers address contradictions in reported biological activity data?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability .
- Structural analogs : Compare activity profiles of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophore contributions .
- Meta-analysis : Cross-reference data from independent studies to identify confounding variables (e.g., solvent residues affecting in vitro results) .
Q. What strategies are effective for studying the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to enzymes/receptors (e.g., kinase inhibition assays) .
- Molecular docking : Use software like AutoDock Vina to predict binding modes to the tetrahydropteridin active site .
- Cryo-EM : For visualizing interactions with large macromolecular complexes .
Q. How can stability studies inform formulation development for in vivo applications?
- Forced degradation : Expose the compound to extreme pH (1–13), heat (40–60°C), and UV light to identify degradation products .
- HPLC-MS stability assays : Monitor breakdown under simulated physiological conditions (e.g., PBS buffer at 37°C) .
- Excipient screening : Test stabilizers like cyclodextrins to enhance shelf life .
Q. What advanced methodologies are used to explore structure-activity relationships (SAR)?
- Fragment-based drug design : Synthesize truncated analogs (e.g., removing the dimethoxyphenyl group) to evaluate contributions to potency .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of target binding .
- Proteomics : Identify off-target interactions via affinity pulldown coupled with LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
